1-(2-fluorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a propyl chain, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazinopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazinopyrimidine ring system.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound as the starting material.
Addition of the propyl chain: The propyl chain is typically added through an alkylation reaction, using a suitable alkylating agent.
Incorporation of the sulfanylidene moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol or thioether group.
Cyclization: The diazinopyrimidine core can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological processes and pathways, particularly those involving sulfur-containing compounds.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the sulfanylidene moiety plays a crucial role in modulating its reactivity and stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the fluorophenyl and propyl groups.
Pyrimido[4,5-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Thiohydantoin derivatives: Contain a sulfur atom and exhibit similar reactivity patterns.
Uniqueness
1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE stands out due to its unique combination of a fluorophenyl group, a propyl chain, and a sulfanylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17FN4OS |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17FN4OS/c1-2-7-19-8-10-13(17-9-19)20(15(22)18-14(10)21)12-6-4-3-5-11(12)16/h3-6,17H,2,7-9H2,1H3,(H,18,21,22) |
InChI Key |
VWIKISKIHIEPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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